GW 441756

Ewing sarcoma TrkA-selective pharmacology neurotrophin signaling

Choose GW 441756 for clean TrkA phenotyping. Its >100-fold selectivity over other kinases and minimal TrkB/C inhibition enable unambiguous attribution of signaling nodes to TrkA—unlike pan-Trk inhibitors K252a or lestaurtinib. Validated in neuroblastoma, pancreatic cancer neural invasion, TNBC spheroid, and DNA damage response models where it does not perturb γH2AX. Available in ≥98% free base and hydrochloride forms for consistent, reproducible results.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
CAS No. 504433-24-3
Cat. No. B3269199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW 441756
CAS504433-24-3
Synonyms1,3-dihydro-3-((1-methyl-1H-indol-3-yl)methylne))-2H-pyrrolo(3,2-b)pyridin-2-one
GW 441756
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl
InChIInChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H
InChIKeyGXUJPQDCLCDKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW 441756 (CAS 504433-24-3) TrkA Inhibitor: Procurement-Relevant Potency and Selectivity Profile


GW 441756 (CAS 504433-24-3 as free base) is a synthetic, ATP-competitive small-molecule inhibitor that targets the nerve growth factor (NGF) receptor tyrosine kinase A (TrkA) with an IC50 of 2 nM in kinase assays . It exhibits greater than 100-fold selectivity over a panel of unrelated kinases, including minimal to no activity against c-Raf1 and CDK2 . The compound is commercially available in research-grade purity (typically >98% to >99%) as either free base or hydrochloride salt formulations, with a molecular weight of 275.3 Da . GW 441756 functions by blocking TrkA autophosphorylation and downstream signaling cascades including ERK and JNK pathways, thereby inhibiting NGF-mediated cellular responses such as proliferation, differentiation, and survival [1].

Why TrkA Inhibitor Substitution Without GW 441756 Compromises Experimental Reproducibility


The Trk receptor family comprises three structurally related kinases (TrkA, TrkB, TrkC) with distinct ligand specificities and tissue expression patterns; however, most commercially available Trk inhibitors exhibit significant cross-reactivity across family members or require substantially higher effective concentrations to achieve comparable TrkA inhibition [1]. GW 441756 distinguishes itself through an optimized selectivity window that minimizes confounding off-target effects—critical for dissecting TrkA-specific signaling from TrkB/C-mediated pathways in neurological and oncology research [2]. Substituting GW 441756 with pan-Trk inhibitors (e.g., K252a, lestaurtinib/CEP-701) or alternative TrkA inhibitors (e.g., AZ-23) introduces variables including broader kinome inhibition profiles, differential cell-based potency, and divergent effects on DNA damage response pathways that preclude direct cross-study comparison and risk misinterpretation of TrkA-dependent phenotypes [1] .

GW 441756 vs. Comparator Inhibitors: Head-to-Head Quantitative Evidence for TrkA-Targeted Research


GW 441756 vs. K252a: Reduced Anti-Proliferative Potency in Ewing Sarcoma Models Permits TrkA-Specific Phenotypic Dissection

In a direct head-to-head comparison using Ewing sarcoma (ES) cell lines, the pan-Trk inhibitor K252a exhibited approximately 20-fold higher anti-proliferative potency than the TrkA-selective inhibitor GW 441756. The IC50 for GW 441756 in SK-ES-1 cells was determined to be 1.43 µM, whereas K252a achieved equivalent inhibition at 0.074 µM (74 nM) [1]. This differential potency reflects K252a's simultaneous inhibition of TrkA, TrkB, and TrkC, whereas GW 441756's more moderate anti-proliferative effect in this assay stems from its restricted targeting of TrkA alone [1].

Ewing sarcoma TrkA-selective pharmacology neurotrophin signaling

GW 441756 vs. K252a: Functional Divergence in DNA Damage-Induced γH2AX Suppression

In TrkA-overexpressing U2OS cells, both K252a and GW 441756 significantly downregulated TrkA-mediated γH2AX production in the absence of exogenous DNA damage. However, under doxorubicin-induced DNA damage conditions, K252a continued to suppress γH2AX production, whereas GW 441756 failed to do so . This functional divergence indicates that K252a exerts additional off-target effects on DNA damage response pathways that are absent with GW 441756 treatment.

DNA damage response γH2AX kinase inhibitor selectivity

GW 441756 vs. Prior-Generation TrkA Inhibitors: Lower Effective Dosage for Comparable Anti-Neoplastic Effect

In a study using human muscle sarcoma HTB114 cells, GW 441756 demonstrated anti-neoplastic effects comparable to earlier TrkA inhibitors but required a five-fold lower effective dosage: 10 µM for GW 441756 versus 50 µM for other TrkA inhibitors [1]. At 10 µM, GW 441756 induced dose-dependent decreases in neoplastic proliferation (measured by thymidine incorporation) and dramatic increases in apoptosis (measured by Annexin V assay) with associated caspase-3 activation [1].

sarcoma anti-proliferative dosage optimization

GW 441756 vs. AZ-23: Kinase Profiling Distinction in c-Raf1 and CDK2 Activity

GW 441756 exhibits very little to no inhibitory activity against c-Raf1 and CDK2, two kinases frequently implicated in off-target effects of kinase inhibitors . While both GW 441756 and AZ-23 report TrkA IC50 values of 2 nM, AZ-23 also potently inhibits TrkB (IC50 = 8 nM), whereas GW 441756 is characterized as displaying significantly higher selectivity for TrkA over TrkB and TrkC compared to other TrkA inhibitors [1] [2].

kinase selectivity off-target profiling c-Raf1 CDK2

GW 441756 vs. Ana-12: Orthogonal Trk Receptor Targeting Enables Mechanistic Pathway Deconvolution

GW 441756 (TrkA-selective) and Ana-12 (TrkB-selective) represent orthogonal tools for dissecting the relative contributions of NGF/TrkA versus BDNF/TrkB signaling. In Ewing sarcoma cells, both inhibitors individually reduced cell proliferation, but their combination produced additive effects, indicating that TrkA and TrkB mediate non-redundant pro-survival signals in this tumor type [1]. This additive effect cannot be replicated using a pan-Trk inhibitor alone.

Ewing sarcoma TrkB combination therapy neurotrophin receptor

GW 441756: Evidence-Backed Research Applications Requiring TrkA-Selective Pharmacological Inhibition


Dissecting TrkA-Specific Signaling Without TrkB/C Confounding in Neuroblastoma and Neuroglioma Models

GW 441756's >100-fold selectivity window and minimal TrkB/C inhibition make it the tool of choice for experiments requiring clean attribution of phenotypes to TrkA. In SK-N-MC neuroblastoma cells, GW 441756 treatment suppresses tyrosine phosphorylation of ERK and JNK, enabling unambiguous mapping of TrkA-dependent signaling nodes [1]. The compound has also been employed to clarify TrkA's role in amyloid-β protein precursor cleavage in neuroglioma cells [2].

Investigating Neural Invasion and Perineural Invasion (PNI) in Pancreatic Cancer

GW 441756 has been validated in pancreatic cancer neural invasion models, where treatment with the compound reduces proliferation and migration of pancreatic cancer cells toward dorsal root ganglia (DRG) neurites [3]. This application leverages GW 441756's ability to block NGF/TrkA signaling in the tumor microenvironment, an effect that genetic knockdown of TrkA phenocopies [3].

Studying TrkA-Dependent Apoptosis and DNA Damage Response in TrkA-Overexpressing Cell Systems

GW 441756 specifically blocks TrkA-induced cell death in a dose-dependent manner in tetracycline-inducible TrkA-overexpressing U2OS cells . Unlike K252a, GW 441756 does not suppress γH2AX production during doxorubicin-induced DNA damage, making it the preferred tool for experiments where DNA damage response readouts must remain unperturbed by the inhibitor itself .

Evaluating TrkA as a Therapeutic Target in Sarcoma and Triple-Negative Breast Cancer Preclinical Studies

GW 441756 has demonstrated dose-dependent anti-proliferative and pro-apoptotic effects in human sarcoma (HTB114) cells at 10 µM, a concentration five-fold lower than required for earlier TrkA inhibitors [4]. In triple-negative breast cancer (TNBC) models, pharmacologic inhibition of TrkA by GW 441756 impairs spheroid formation and reduces spheroid size [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW 441756

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.